

Determining Plasmepsin V kinetic parameters with Dabcyl-LNKRLLHETQ-Edans.

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Compound of Interest

Compound Name: Dabcyl-LNKRLLHETQ-Edans

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmepsin V (PMV) is a crucial aspartic protease found in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This enzyme plays a vital role in the export of parasitic proteins into the host erythrocyte, a process essential for the parasite's survival and virulence.[1][2][3][4] Consequently, Plasmepsin V has emerged as a significant target for the development of novel antimalarial drugs.[1][2][3][4] The use of Fluorescence Resonance Energy Transfer (FRET) technology offers a sensitive and continuous method for monitoring the enzymatic activity of proteases like Plasmepsin V.[5][6] This application note details the determination of Plasmepsin V kinetic parameters using the specific FRET substrate, **Dabcyl-LNKRLLHETQ-Edans**.

The **Dabcyl-LNKRLLHETQ-Edans** peptide sequence is derived from the PEXEL motif of the P. falciparum Histidine-Rich Protein II (HRPII).[1][7] In this FRET pair, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorophore and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as the quencher.[5][8] When the peptide is



intact, the proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence.[5][9] Upon cleavage of the peptide by Plasmepsin V, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time to determine enzyme kinetics.[5][6][9]

Data Presentation

The kinetic parameters of mature Plasmepsin V with the **Dabcyl-LNKRLLHETQ-Edans** substrate have been experimentally determined. The following table summarizes these key quantitative data points.

Kinetic Parameter	Value	Conditions	Reference
Michaelis Constant (Km)	4.6 μΜ	50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C	[1][2]
Catalytic Rate Constant (kcat)	0.24 s-1	50 mM MES buffer, pH 6.0, 0.005% Tween-20, 37°C	[1][2]
Catalytic Efficiency (kcat/Km)	5.2 x 104 M-1s-1	Calculated from Km and kcat	
Optimal pH Range	5.5 - 7.0	[1][2]	_

Experimental Protocols Materials and Reagents

- Recombinant mature Plasmepsin V
- FRET Substrate: Dabcyl-LNKRLLHETQ-Edans
- Assay Buffer: 50 mM MES, pH 6.0, containing 0.005% Tween-20
- 96-well black microplates
- Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm



· Control inhibitors (e.g., Pepstatin A)

Protocol for Determining Km and kcat

- · Preparation of Reagents:
 - Prepare a stock solution of the **Dabcyl-LNKRLLHETQ-Edans** substrate in DMSO.
 - \circ Prepare serial dilutions of the substrate in the assay buffer to achieve a final concentration range of 0.1 μ M to 12 μ M.[1]
 - Dilute the Plasmepsin V enzyme stock to a final concentration of 10 nM in the assay buffer.[1]
- Enzymatic Assay:
 - To each well of a 96-well black microplate, add the diluted substrate solutions.
 - Initiate the reaction by adding the diluted Plasmepsin V solution to each well. The final reaction volume should be consistent across all wells (e.g., 100 μL).
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[1]
- Data Acquisition:
 - Monitor the increase in fluorescence over time, with excitation at approximately 340 nm and emission at approximately 490 nm.
 - Record fluorescence readings at regular intervals (e.g., every minute) for a sufficient duration to obtain the initial linear portion of the reaction progress curve.
- Data Analysis:
 - Determine the initial reaction rates (v0) from the linear slope of the fluorescence increase versus time plot.
 - Convert the fluorescence units to molar concentrations of the product using a standard curve of the free Edans fluorophore or by determining a conversion factor from the

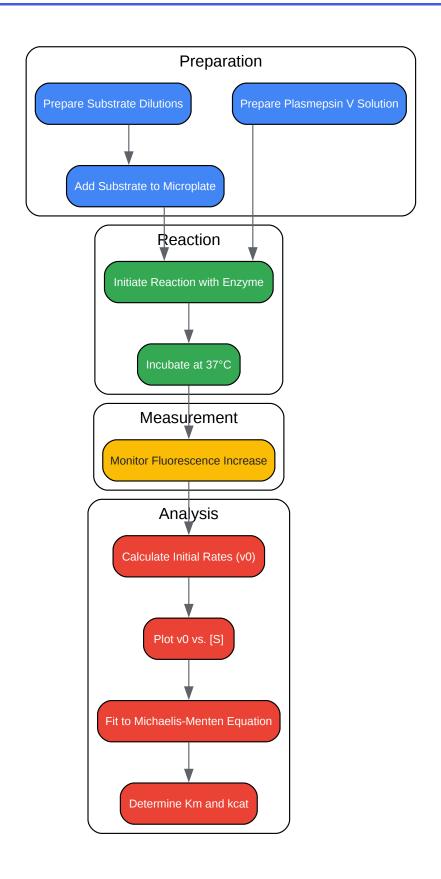


complete hydrolysis of a known amount of substrate.[1]

- Plot the initial reaction rates (v0) against the corresponding substrate concentrations ([S]).
- Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.[1]
- Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

Visualizations Signaling Pathway and Experimental Workflow Diagrams





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Caption: Workflow for Plasmepsin V kinetic analysis using a FRET-based assay.



Caption: Mechanism of FRET substrate cleavage by Plasmepsin V.

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